molecular formula C16H25N3 B1273974 1-Benzyl-4-piperidin-4-yl-piperazine CAS No. 686298-00-0

1-Benzyl-4-piperidin-4-yl-piperazine

Cat. No.: B1273974
CAS No.: 686298-00-0
M. Wt: 259.39 g/mol
InChI Key: VJPZYEOANUCDTC-UHFFFAOYSA-N
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Description

1-Benzyl-4-piperidin-4-yl-piperazine is a piperazine derivative characterized by a benzyl group attached to the piperazine ring and a piperidin-4-yl substituent at the 4-position. This structure combines aromatic (benzyl) and alicyclic (piperidine/piperazine) moieties, which are common in bioactive molecules targeting central nervous system (CNS) receptors, such as neurokinin or serotonin receptors .

Properties

IUPAC Name

1-benzyl-4-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16/h1-5,16-17H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPZYEOANUCDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394943
Record name 1-Benzyl-4-piperidin-4-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686298-00-0
Record name 1-Benzyl-4-piperidin-4-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-piperidin-4-yl-piperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with 4-piperidone under reductive amination conditions. This reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-piperidin-4-yl-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1-Benzyl-4-piperidin-4-yl-piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-piperidin-4-yl-piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Benzyl-4-piperidin-4-yl-piperazine with structurally related piperazine and piperidine derivatives, highlighting key differences in substituents, physicochemical properties, and biological activities:

Compound Name Substituents/Modifications Key Physicochemical Data Biological Activity/Notes References
This compound - Benzyl at N1
- Piperidin-4-yl at N4
N/A (PubChem entry inaccessible) Hypothesized neurokinin antagonism
1-(1-Benzyl-4-piperidinyl)-4-(3,4-dimethoxybenzyl)piperazine - 3,4-Dimethoxybenzyl at N4
- Benzyl at piperidine
Melting point: N/A
Yield: N/A
Enhanced lipophilicity for CNS penetration
1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone - Phenylethanone at N1
- Benzylpiperidine at N4
Melting point: N/A
Yield: N/A
Potential dopamine receptor modulation
1-Methyl-4-piperidin-4-yl-piperazine - Methyl at N1
- Piperidin-4-yl at N4
CAS: 53617-36-0
Purity: 95%
Reduced lipophilicity vs. benzyl analogs
(4-Benzylpiperazin-1-yl)[1-(3-fluorobenzoyl)piperidin-4-yl]methanone - 3-Fluorobenzoyl at piperidine
- Benzyl at N4
MDL: MFCD09457565 Fluorine enhances metabolic stability
Benzhydrylpiperazine derivatives (e.g., 7q) - 4-Nitrophenylsulfonyl at piperidine
- Benzhydryl at N4
Melting point: 182–186°C
Yield: 59%
Sulfonyl groups may improve solubility
1-(3-Trifluoromethylphenyl)piperazine - 3-CF3-phenyl at N1 N/A Increased receptor affinity vs. parent

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The benzyl group in this compound enhances lipophilicity compared to non-aromatic analogs (e.g., 1-Methyl-4-piperidin-4-yl-piperazine), favoring blood-brain barrier penetration . Fluorinated derivatives (e.g., 3-fluorobenzoyl in ) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

Synthetic Challenges :

  • Benzhydrylpiperazine derivatives with sulfonyl groups (e.g., 7q) show variable synthetic yields (31–59%), influenced by steric hindrance from bulky substituents .
  • The methoxyphenyl group in 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine requires NaBH3CN for reductive amination, a method distinct from the target compound’s synthesis .

Biological Activity Trends: Piperidine-piperazine hybrids (e.g., ) demonstrate neurokinin antagonism, suggesting that this compound may share this activity.

Research Findings and Implications

  • Neurokinin Antagonism : Substituted piperidine-piperazine derivatives, including the target compound, are reported to block NK1/NK3 receptors, making them candidates for treating schizophrenia, anxiety, and pain .
  • Structural-Activity Relationships (SAR) :
    • Aromatic substituents (e.g., benzyl, benzhydryl) enhance CNS activity but may reduce aqueous solubility.
    • Electron-withdrawing groups (e.g., nitro in , fluorine in ) improve binding affinity and stability.

Biological Activity

1-Benzyl-4-piperidin-4-yl-piperazine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a dual-ring structure composed of a piperazine ring substituted with a benzyl group and a piperidine moiety. This unique configuration enhances its interaction with various biological targets, particularly neurotransmitter receptors.

The primary mechanism of action for this compound involves its interaction with sigma receptors, specifically sigma receptor 1 (S1R). It acts as an agonist , modulating various signaling pathways that influence numerous biological functions. The compound's ability to bind to S1R has been linked to its potential therapeutic effects, including analgesic and antipsychotic properties.

Biological Activities

This compound exhibits several biological activities:

  • Antimicrobial Activity : Research indicates that piperazine derivatives, including this compound, possess significant antimicrobial properties. Studies have shown effectiveness against various Gram-positive and Gram-negative bacteria .
  • Antiviral Activity : It has been identified as a potential inhibitor of the influenza virus, showcasing a novel mechanism by interfering with hemagglutinin fusion peptide interactions .
  • Analgesic and Antipsychotic Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in pain management and psychiatric disorders .

Case Studies and Experimental Data

  • Antiviral Efficacy : A study demonstrated that this compound inhibited the H1N1 virus effectively. The compound's structure was essential for its activity, with specific interactions identified between the compound and viral proteins .
  • Antimicrobial Testing : In vitro studies showed that this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potency .
  • Receptor Binding Studies : Functional assays revealed that the compound binds with high affinity to S1R, comparable to established antipsychotic medications like haloperidol, indicating its potential as a therapeutic agent in neuropsychiatric conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, Antiviral, AnalgesicS1R Agonist
N-BenzylpiperazineMild AntidepressantSerotonin Receptor Modulation
4-BenzylpiperidineModerate AnalgesicOpioid Receptor Interaction
1-(1-Benzylpiperidin-4-yl)piperazineAntipsychoticDopamine Receptor Antagonist

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